Poly(propylene oxide) cyclocarbonate terminated
Description
Contextualization of Cyclocarbonate-Functionalized Polyethers in Contemporary Polymer Science
In modern polymer science, cyclocarbonate-functionalized polyethers are emerging as a pivotal class of compounds, primarily driven by the increasing demand for sustainable and high-performance materials. sci-hub.sespecificpolymers.com These polymers are characterized by a polyether backbone, such as poly(propylene oxide), with terminal five-membered cyclic carbonate groups. sciepublish.comresearchgate.net The significance of these functional groups lies in their reactivity, which opens pathways to novel polymer architectures without the use of hazardous reagents like isocyanates. nih.govrsc.org
The most prominent application for these materials is in the synthesis of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs). specificpolymers.commdpi.com The reaction of the cyclic carbonate group with amines (aminolysis) yields a urethane (B1682113) linkage along with a hydroxyl group, creating materials with properties comparable to traditional polyurethanes but via a safer, isocyanate-free route. sci-hub.senih.gov This approach is lauded for its environmental and industrial benefits, as cyclic carbonates are non-toxic and insensitive to moisture, which simplifies manufacturing and enhances storage stability. nih.gov Furthermore, the five-membered cyclic carbonates can be synthesized through the atom-economic coupling of carbon dioxide (CO2) with corresponding epoxides, positioning them as a greener alternative to petroleum-based precursors. specificpolymers.comresearchgate.netrsc.org This method aligns with global efforts in carbon capture and utilization, transforming a greenhouse gas into valuable chemical products. nih.govrsc.org
Significance of Poly(propylene oxide) Cyclocarbonate Terminated as a Versatile Polymeric Building Block
This compound, specifically, stands out as a highly versatile polymeric building block. Its structure, consisting of a flexible poly(propylene oxide) (PPO) core and reactive cyclocarbonate end-groups, allows for precise control over the properties of the final material. The PPO backbone imparts flexibility and toughness, while the terminal cyclic carbonates serve as reactive handles for further polymerization or modification. mdpi.com
This prepolymer is a key ingredient in creating thermoplastic and thermosetting NIPUs. specificpolymers.com By reacting difunctional cyclocarbonate-terminated PPO with diamines, linear polyhydroxyurethanes are formed. researchgate.net If multifunctional amines or cyclocarbonates are used, cross-linked thermoset networks can be achieved. researchgate.netresearchgate.net This versatility allows for the tailoring of material properties—from soft elastomers to rigid coatings and adhesives—by adjusting the molecular weight of the PPO backbone and the functionality of the reactants. specificpolymers.comnih.gov The resulting polyhydroxyurethanes often exhibit enhanced chemical resistance and reduced permeability due to the presence of hydroxyl groups that can form intermolecular hydrogen bonds. sci-hub.se
The table below summarizes typical synthesis parameters for NIPUs using PPO with cyclic carbonate termini.
| Parameter | Description | Example | Reference |
| Prepolymer | The base polymer with terminal cyclic carbonate groups. | Poly(propylene oxide) bis-(five-membered) cyclic carbonate (PPO-5CC) | mdpi.com |
| Curing Agent | The amine-based compound that reacts with the cyclic carbonate. | 1,2-ethylenediamine (EDA), 1,6-hexamethylenediamine | mdpi.comresearchgate.net |
| Catalyst | A substance to accelerate the ring-opening reaction. | Triethylenediamine (TEDA) | mdpi.com |
| Solvent | The medium for the reaction. Can also be done solvent-free. | Methanol | mdpi.com |
| Temperature | The reaction temperature to facilitate curing. | 50-90 °C | mdpi.com |
Research Objectives and Scope of Academic Inquiry into its Synthesis and Applications in Materials Engineering
Academic and industrial research into this compound is actively pursued with several key objectives. A primary goal is the development of highly efficient and selective catalysts for both the synthesis of the cyclocarbonate prepolymer (from PPO and CO2) and its subsequent curing into NIPUs. rsc.orgmdpi.com Catalysts like double-metal cyanide complexes are being explored to achieve high conversion rates under mild conditions. nih.govrsc.org
Another major research focus is the expansion of the applications for these materials. Scientists are engineering NIPUs derived from cyclocarbonate-terminated PPO for use as advanced coatings, adhesives, foams, and elastomers. sci-hub.sersc.org Research efforts are directed at enhancing the mechanical properties, thermal stability, and biodegradability of these materials to compete with and surpass conventional polyurethanes. nih.govnih.govresearchgate.net For instance, studies have shown that incorporating bulky groups into the polymer backbone can improve thermal stability by suppressing the "unzipping" degradation reaction that forms cyclic carbonates. nih.gov
Furthermore, there is significant interest in creating hybrid materials. This involves blending or reacting PPO cyclocarbonate with other polymers or inorganic materials, such as polyhedral oligomeric silsesquioxanes (POSS), to create organic/inorganic hybrid NIPUs with unique properties. acs.org The overarching scope of this academic inquiry is to establish a comprehensive understanding of the structure-property relationships in these systems, paving the way for the rational design of sustainable, high-performance polymers for a wide range of engineering applications. nih.govresearchgate.net
The table below outlines key research findings related to the properties of materials derived from PPO cyclocarbonate.
| Property Investigated | Key Finding | Significance | Reference |
| Thermal Stability | The thermal stability of poly(propylene carbonate) is often limited but can be enhanced by capping terminal hydroxyl groups or through terpolymerization. | Improved processing temperatures and material longevity. | researchgate.netnih.govmdpi.com |
| Mechanical Properties | NIPUs derived from PPO cyclocarbonate and cyclic-carbonated soybean oil showed enhanced mechanical properties compared to conventional formulations. | Expands the potential for use in more demanding applications. | nih.gov |
| Biodegradability | The parent polymer, poly(propylene carbonate), is known to be biodegradable and biocompatible. | Potential for use in biomedical applications like scaffolds and drug delivery systems. | nih.govmdpi.comguidechem.com |
| Chemical Resistance | The formation of intermolecular hydrogen bonds in the resulting polyhydroxyurethane structure can increase chemical resistance. | Leads to more durable materials for coatings and industrial applications. | sci-hub.se |
Properties
InChI |
InChI=1S/C3H6O.CO2/c1-3-2-4-3;2-1-3/h3H,2H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYNXBRMPSQXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113567-51-4, 25511-85-7 | |
| Details | Compound: Oxirane, 2-methyl-, polymer with carbon dioxide | |
| Record name | Oxirane, 2-methyl-, polymer with carbon dioxide, alternating | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113567-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Oxirane, 2-methyl-, polymer with carbon dioxide | |
| Record name | Oxirane, 2-methyl-, polymer with carbon dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25511-85-7 | |
| Record name | Oxirane, 2-methyl-, polymer with carbon dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies and Polymerization Mechanisms for Poly Propylene Oxide Cyclocarbonate Terminated
Overview of Carbonation Reactions in Polymer Synthesis Pathways
Carbonation reactions are crucial in polymer synthesis for incorporating carbonate functionalities into the polymer structure. The reaction between carbon dioxide and epoxides is a particularly attractive pathway as it can yield two valuable products: cyclic carbonates and polymeric carbonates. rsc.org The selectivity between these two products can be influenced by reaction conditions such as temperature; higher temperatures tend to favor the thermodynamically stable cyclic product, while lower temperatures can kinetically favor polymer formation. rsc.org
The fundamental reaction for creating the polymer backbone is the cycloaddition of carbon dioxide to an epoxide. encyclopedia.pub This process is considered a green and efficient route for chemical CO₂ fixation. encyclopedia.pub The general mechanism involves the activation of the epoxide ring by a Lewis acid, followed by a nucleophilic attack that opens the ring. rsc.org This ring-opened species then reacts with carbon dioxide, and subsequent propagation steps involving further epoxide addition and carbonation lead to the growth of the polymer chain. rsc.org This method provides an alternative to traditional, more hazardous processes that use toxic chemicals like phosgene. nsf.gov The insertion of CO₂ into the polymer chain creates carbonate linkages, which define the character of the resulting aliphatic polycarbonate. researchgate.net
The reaction can be initiated by activating the epoxide, the CO₂, or both simultaneously. encyclopedia.pub The ring-opening of the strained three-membered epoxide ring is a key driving force for the reaction. researchgate.net The process can lead to the formation of poly(alkylene ether-carbonate)s if decarboxylation occurs, which is a side reaction that can happen at higher temperatures. nih.gov
Propylene (B89431) oxide (PO) is one of the most extensively studied and commercially significant epoxide monomers for copolymerization with carbon dioxide. rsc.orgresearchgate.netajbasweb.com The product of this copolymerization is poly(propylene carbonate) (PPC), a biodegradable aliphatic polymer with potential applications as a packing material and binder resin. researchgate.netguidechem.comresearchgate.net The reaction of propylene oxide with CO₂ is a cornerstone for producing these materials. purkh.com
The use of propylene oxide allows for the synthesis of PPC with specific properties. For instance, the process can be controlled to produce PPC with a high percentage of carbonate linkages and predominantly head-to-tail (HT) connectivity. researchgate.net The resulting polymer is typically amorphous and can be used as a toughening agent in biopolymer blends. researchgate.net The entire process represents a significant method for converting a petrochemical feedstock and waste CO₂ into a value-added, biodegradable material. google.com
Catalytic Systems for Controlled Cyclocarbonate Formation and Polymerization
The success of the copolymerization of CO₂ and epoxides hinges on the selection of an effective catalyst. Catalysts are essential for activating the relatively inert CO₂ molecule and the epoxide monomer, controlling the reaction rate, and determining the selectivity between the desired polymer and the cyclic carbonate byproduct. researchgate.net A wide array of catalytic systems has been developed, which can be broadly categorized into homogeneous, heterogeneous, and organocatalytic systems.
Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity for the copolymerization of CO₂ and propylene oxide. researchgate.net These systems allow for precise control over the polymer's molecular weight, architecture, and stereochemistry.
Prominent examples include metal-salen complexes, such as those based on cobalt (Co) and chromium (Cr). acs.orgtamu.edu For instance, binary catalyst systems composed of (salen)Co(III) complexes and a co-catalyst can produce terpolymers from eugenol (B1671780) epoxide, propylene oxide, and CO₂ with well-defined molecular weights and low polydispersity. acs.org Similarly, (salen)Cr(III) catalysts have been studied for their kinetic behavior in the copolymerization of propylene oxide and CO₂, allowing for in-situ monitoring of copolymer versus cyclic carbonate formation. mdpi.com These catalysts can achieve high selectivity for the copolymer with a high degree of head-to-tail linkages. benthamopen.com
| Catalyst System | Monomers | Key Features |
| (salen)CoTFA / PPNTFA | Eugenol Epoxide, Propylene Oxide, CO₂ | Produces terpolymers with controlled molecular weight (38.0 kg/mol ) and narrow polydispersity (1.13). acs.org |
| (salen)CrX / Organic Base | rac-Propylene Oxide, CO₂ | Achieves high selectivity (>99%) for copolymer with controlled head-to-tail linkages (up to 96%). benthamopen.com |
| (salen)CoOBzF5 / [PPN]Y | rac-Propylene Oxide, CO₂ | Exhibits high turnover frequency (TOF up to 720 h⁻¹) and produces PPC with >94% head-to-tail connectivity. benthamopen.com |
| Aluminum Porphyrin / Quaternary Ammonium (B1175870) Salt | Propylene Oxide, CO₂ | Shows extremely high activity (TOF up to 1.85 × 10⁵ h⁻¹) and selectivity (>99%) for cyclic carbonate synthesis. researchgate.net |
Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages for industrial applications, including ease of separation from the product and potential for catalyst recycling. These systems are crucial for the scalable production of poly(propylene carbonate).
Zinc glutarate (ZnGA) is a well-studied heterogeneous catalyst that effectively promotes the copolymerization of CO₂ and propylene oxide, yielding PPC with very few polyether linkages. researchgate.net Another important class is double metal cyanide (DMC) complexes, such as Co-Zn DMC, which are known for their high activity in the ring-opening of propylene oxide. ajbasweb.commdpi.com Composite catalysts combining the high selectivity of ZnGA and the high activity of Zn-Co DMC have been developed to enhance both the reaction rate and the properties of the resulting PPC. mdpi.com Other explored heterogeneous systems include graphene oxide combined with a cocatalyst, which can achieve high yields and selectivity under mild conditions. purkh.com
| Catalyst System | Monomers | Reaction Conditions | Outcome |
| Zinc Glutarate (ZnGA) | Propylene Oxide, CO₂ | 60°C, 50 bar CO₂ | Forms PPC with <5% ether linkages. researchgate.net |
| Co-Zn Double Metal Cyanide (DMC) | Propylene Oxide, Epoxidized Soybean Oil, CO₂ | 80°C, 6h, 40 bar CO₂ | Produces terpolymer with Mn of 6498 g/mol and 72% yield. ajbasweb.com |
| ZnGA / Zn-Co DMC Composite | Propylene Oxide, CO₂ | Optimized temperature and pressure | High molecular weight PPC with improved thermal stability. mdpi.com |
| Graphene Oxide / Bu₄NBr | Propylene Oxide, CO₂ | 100°C, 2.25 MPa, 1h | 96% yield of propylene carbonate with 100% selectivity. purkh.com |
To address the cost and potential toxicity associated with metal-based catalysts, metal-free organocatalytic systems have been developed. These methodologies rely on organic molecules to catalyze the cycloaddition and polymerization reactions.
Effective metal-free systems include alkali metal halides (e.g., KI) used in conjunction with crown ethers. nih.gov The crown ether helps to solubilize the salt and generate reactive "naked" anions that initiate the reaction. nih.gov Quaternary ammonium halides are also frequently used as organocatalysts. nih.gov More recently, ionic liquids (ILs) have emerged as highly efficient catalysts for the CO₂-epoxide cycloaddition, capable of producing cyclic carbonates in high yields within a short reaction time. rsc.org DFT calculations have shown that the IL-anion directly participates in the reaction, with the initial epoxide ring-opening being the rate-determining step. rsc.org
Polymerization Kinetics and Mechanistic Elucidation of Poly(propylene oxide) Cyclocarbonate Terminated
The synthesis of poly(propylene oxide) with cyclocarbonate end-groups is predominantly achieved through the ring-opening copolymerization (ROCOP) of propylene oxide (PO) and carbon dioxide (CO2). nih.gov This process allows for the incorporation of CO2, a renewable C1 feedstock, into the polymer structure. researchgate.netlu.se The mechanism is complex, involving multiple competing reactions that dictate the final polymer structure, molecular weight, and the formation of the terminal cyclocarbonate group.
Ring-Opening Polymerization (ROP) Pathways Leading to Chain Extension
The extension of the polymer chain proceeds via a coordinated ring-opening polymerization mechanism. The catalytic cycle for this process can be broken down into two principal steps: the ring-opening of the propylene oxide monomer and the insertion of carbon dioxide.
The generally accepted pathway involves:
Activation of Propylene Oxide : The PO monomer first coordinates to a Lewis acidic metal center of the catalyst. This coordination polarizes the C-O bonds of the epoxide ring, rendering it more susceptible to nucleophilic attack. nih.govacs.org
Nucleophilic Attack and Ring-Opening : The activated epoxide is then attacked by a nucleophile. In the context of this polymerization, the nucleophile is the growing polymer chain, which can have either a metal-alkoxide or a metal-carbonate active end. This attack results in the opening of the epoxide ring and the incorporation of the monomer unit into the polymer chain. nih.gov
Carbon Dioxide Insertion : Following the ring-opening of PO, which forms a metal-alkoxide, a molecule of CO2 can insert into the metal-alkoxide bond. This step is typically very rapid and regenerates a metal-carbonate species, which is then ready to react with another activated PO molecule. nih.gov
This alternating sequence of PO ring-opening and CO2 insertion leads to the formation of the poly(propylene carbonate) backbone. acs.org Various catalysts, including heterogeneous systems like zinc glutarate and double metal cyanides (DMCs), as well as homogeneous complexes based on cobalt, chromium, and aluminum, have been developed to facilitate this process. researchgate.netmdpi.comnih.gov In many catalytic systems, the rate-determining step of the polymerization is the ring-opening of the propylene oxide, not the insertion of CO2. nih.govacs.org
Mechanism of Cyclocarbonate End-Group Formation and Termination
The formation of a cyclocarbonate end-group, specifically a propylene carbonate (PC) structure, is a critical event that often serves as a termination step. This process is generally not a desired propagation pathway but rather a competing side reaction or a chain-capping event. The predominant mechanism for the formation of this cyclic carbonate is an intramolecular "backbiting" reaction. nih.gov
This backbiting process can occur from either the alkoxide or carbonate active chain end:
Attack from a Carbonate End : A metal-bound carbonate at the end of the growing polymer chain can perform an intramolecular nucleophilic attack on the penultimate carbonate linkage. This reaction cleaves the terminal unit from the polymer backbone, releasing it as a stable five-membered propylene carbonate ring. nih.gov
Attack from an Alkoxide End : Similarly, a terminal metal-alkoxide can attack the adjacent carbonate group within the same chain. This intramolecular cyclization also results in the formation of propylene carbonate. nih.gov
The formation of propylene carbonate is the thermodynamically favored product of the reaction between propylene oxide and CO2. nih.gov This backbiting reaction is a significant challenge in the synthesis of high molecular weight poly(propylene carbonate), as it effectively terminates chain growth and can even lead to the degradation of the already-formed polymer backbone, a process sometimes referred to as "unzipping". nih.govresearchgate.net The propensity for backbiting is influenced by reaction conditions such as temperature; higher temperatures tend to favor the formation of the cyclic carbonate. nih.govsci-hub.ru
Kinetic Studies and Reaction Rate Determination for Process Optimization
Kinetic analysis of the copolymerization of propylene oxide and CO2 is essential for understanding the reaction mechanism and optimizing process conditions to maximize polymer yield and minimize side product formation. Studies have shown that the reaction rate is highly dependent on catalyst type, monomer concentration, CO2 pressure, and temperature. researchgate.net
For many catalyst systems, including heterodinuclear Co(III)/K(I) complexes, the polymerization kinetics follow a second-order rate law, being first-order in both the catalyst and propylene oxide concentrations, and zero-order with respect to CO2 pressure. acs.org This indicates that the ring-opening of the epoxide is the rate-determining step, while the subsequent CO2 insertion is comparatively fast. nih.govacs.org
Activation energies (Ea) for both the desired polymer formation and the undesired cyclic carbonate formation have been determined, providing insight into the temperature sensitivity of these competing reactions. A smaller energy difference between the two pathways can lead to significant cyclic carbonate production, especially at elevated temperatures. sci-hub.ru For example, using a (salen)Cr(III)Cl complex, the activation barrier for forming poly(propylene carbonate) is significantly lower than that for forming cyclic propylene carbonate, yet the small energy difference still allows for the side reaction to occur. sci-hub.ru
Below is a table summarizing kinetic parameters from different studies.
| Catalyst System | Reaction | Activation Energy (Ea) | Rate Law Dependency | Reference |
|---|---|---|---|---|
| (salen)Co(DNP)/[PPN]Cl | Copolymerization | 45.7 ± 2.0 kJ/mol | First-order in reagents | researchgate.net |
| (salen)Cr(III)Cl | Poly(propylene carbonate) Formation | 67.6 kJ/mol | First-order in catalyst | sci-hub.ru |
| (salen)Cr(III)Cl | Cyclic Propylene Carbonate Formation | 100.5 kJ/mol | First-order in catalyst | sci-hub.ru |
| Co(III)/K(I) Complex | Polycarbonate Formation (Propagation) | ΔG‡ = +92.6 ± 2.5 kJ/mol | First-order in [PO] and [Catalyst] | acs.org |
Control of Polymer Architecture and Structural Fidelity
The physical and material properties of poly(propylene oxide) are critically dependent on its molecular architecture. Achieving precise control over the polymer's regiochemistry, stereochemistry, molecular weight, and dispersity is paramount for tailoring the material for specific applications.
Regio- and Stereochemical Control in Propylene Oxide Incorporation
Propylene oxide is a chiral monomer, and its incorporation into the polymer chain can result in different microstructures, which significantly affects the material's properties.
Regiocontrol : This refers to the orientation of the monomer unit as it adds to the growing chain. The addition can be "head-to-tail" (resulting in 1,2-enchainment) or "head-to-head"/"tail-to-tail" (2,1-enchainment). A high degree of regiocontrol is crucial for creating a regular polymer structure. Many modern catalyst systems, such as aluminum porphyrin initiators, achieve excellent regioselectivity by promoting a nucleophilic attack that exclusively cleaves the less sterically hindered methylene-oxygen bond of the epoxide, leading to a consistent head-to-tail configuration. vt.edu
Stereocontrol : This refers to the spatial arrangement of the methyl groups along the polymer backbone. The primary stereochemical forms are:
Isotactic : All methyl groups are on the same side of the polymer chain.
Syndiotactic : Methyl groups alternate regularly on opposite sides of the chain.
Atactic : Methyl groups are arranged randomly.
The stereochemistry is largely governed by the catalyst system. researchgate.net Control can be exerted through two main mechanisms: "enantiomorphic site control," where the chirality of the catalyst's active site dictates the stereochemistry of monomer insertion, or "chain-end control," where the stereochemistry of the last inserted monomer unit influences the next insertion. researchgate.net The development of stereoselective catalysts has been a major focus, enabling the synthesis of stereoregular, and therefore crystalline, poly(propylene oxide) and related copolymers. rsc.org
Precision Control of Molecular Weight and Dispersity in Polymer Chains
The ability to precisely control the molecular weight (molar mass) and maintain a narrow molecular weight distribution (low dispersity, Đ) is a hallmark of a controlled or "living" polymerization. In a living polymerization, chain transfer and termination reactions are effectively eliminated, allowing polymer chains to grow uniformly as long as the monomer is available. vt.edu
Several catalyst systems have been developed that exhibit living characteristics for propylene oxide polymerization:
Aluminum Porphyrin Catalysts : These systems are known to produce poly(propylene oxide) with controlled, predictable molecular weights and narrow dispersities (Đ typically < 1.15), which is indicative of a living polymerization. acs.orgvt.edu
Potassium Acetate (KOAc) with 18-crown-6 (B118740) Ether : This benign catalytic system has demonstrated the ability to produce PPO with predictable molar masses up to 20 kg/mol and very low dispersities (Đ < 1.1). umons.ac.benih.gov It effectively limits the chain transfer reactions that typically plague the anionic ROP of propylene oxide. umons.ac.benih.gov
Heterodinuclear Co(III)/Alkali-Metal(I) Catalysts : These catalysts show excellent control in the ROCOP of PO and CO2, producing polymers with predictable molar masses and narrow dispersities (Đ < 1.15). acs.org
This level of control allows for the synthesis of well-defined polymers where the final molecular weight is a direct function of the initial monomer-to-initiator ratio. Such precision is crucial for producing materials with reproducible properties and for synthesizing more complex architectures like block copolymers.
The following table showcases the control achieved by various catalytic systems.
| Catalyst/Initiator System | Polymer Type | Achievable Molar Mass (Mn) | Dispersity (Đ = Mw/Mn) | Reference |
|---|---|---|---|---|
| Aluminum Porphyrin | PPO | Up to ~100,000 g/mol | Narrow | vt.edu |
| 18-crown-6 / KOAc | PPO | Up to 20,000 g/mol | < 1.1 | umons.ac.benih.gov |
| Co(III)/K(I) Complex | PPC | Predictable | < 1.15 | acs.org |
| Zinc Glutarate/DMC Composite | PPC | High molecular weight | Not specified | researchgate.net |
End-Group Fidelity and Purity in Telechelic Polymer Synthesis
The synthesis of telechelic polymers, which are macromolecules bearing reactive functional groups at their chain ends, demands a high degree of control over the polymerization process to ensure high end-group fidelity and purity. For poly(propylene oxide) terminated with cyclocarbonate groups (PPO-CC), achieving this precision is critical as these terminal groups are specifically designed for subsequent reactions, such as chain extension or grafting. The success of these post-polymerization modifications is directly contingent on the presence and purity of the cyclocarbonate functionality at the chain terminus.
The primary challenges in synthesizing well-defined PPO-CC telechelics stem from competing side reactions and the inherent statistical nature of polymerization. Key factors that can compromise end-group fidelity include decarboxylation, chain transfer reactions, and impurities in the reaction system. nih.gov The choice of synthetic methodology—such as the copolymerization of propylene oxide and carbon dioxide, or the ring-opening polymerization (ROP) of cyclic monomers—plays a pivotal role in mitigating these issues. nih.govresearchgate.net
Assessing End-Group Fidelity
Quantitative analysis is essential to confirm that the polymer chains are terminated with the intended cyclocarbonate group. A combination of advanced analytical techniques is typically employed to determine the degree of end-functionalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR are powerful tools for elucidating the structure of the polymer chain ends. By comparing the integration of signals corresponding to the protons or carbons of the cyclocarbonate ring with those of the repeating propylene oxide units in the polymer backbone, the end-group functionality (ƒ) can be calculated. For perfect α,ω-dicyclocarbonate telechelic PPO, the functionality value would be ƒ = 2.0.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique provides detailed information about the mass of individual polymer chains in a sample. researchgate.netscispace.com The resulting mass spectrum shows a series of peaks, where each peak corresponds to a specific polymer chain length. The mass of these peaks can be used to confirm the presence of the cyclocarbonate end-groups by matching the experimental mass to the theoretical mass calculated from the repeating monomer unit and the expected terminal groups. The absence of unexpected peak series suggests high end-group purity.
Size Exclusion Chromatography (SEC): While SEC (also known as Gel Permeation Chromatography or GPC) is primarily used to determine molecular weight and polydispersity index (Đ), it is a crucial indicator of a well-controlled polymerization. researchgate.net A narrow molecular weight distribution (Đ close to 1.0) is a prerequisite for achieving high end-group fidelity, as it signifies that all polymer chains initiated and grew at a similar rate, minimizing side reactions that could lead to non-functionalized chain ends. researchgate.net
Factors Influencing Purity
Polymerization Conditions: The reaction temperature is a critical parameter. High temperatures can promote side reactions such as decarboxylation, where the cyclocarbonate group can lose CO₂, leading to the formation of undesired ether linkages or other non-functional end groups. nih.gov
Catalyst Selection: In the copolymerization of propylene oxide and CO₂, the choice of catalyst is crucial. researchgate.net Highly selective catalysts can minimize the formation of polyether linkages within the polymer backbone, leading to a more uniform polycarbonate structure and better control over the termination step. researchgate.net
Initiator/Chain-Transfer Agent: In ring-opening polymerization strategies, the use of a functional initiator or chain-transfer agent that already contains the cyclocarbonate moiety can lead to high fidelity. sciepublish.comrsc.org For instance, using glycerol (B35011) 1,2-carbonate as an initiator can directly install the desired end group at the beginning of the polymer chain. sciepublish.com
Purification: After synthesis, unreacted monomers, catalysts, and low molecular weight oligomers must be removed. Precipitation of the polymer in a non-solvent is a common method. Incomplete purification can leave behind impurities that interfere with subsequent reactions of the cyclocarbonate end groups.
The following tables summarize typical characterization data used to assess the fidelity and purity of telechelic polymers.
Table 1: Representative ¹H NMR Data for Assessing End-Group Fidelity of α,ω-dicyclocarbonate Telechelic PPO
| Assignment | Chemical Shift (δ, ppm) | Integration (Relative) | Calculation Step |
| PPO Backbone (-O-CH(CH₃)-CH₂-) | 1.1-1.3 (d, 3H), 3.3-3.7 (m, 3H) | A | 1. Calculate moles of repeat units: A / 3 |
| Cyclocarbonate End-Group (-CH₂-O-CO-O-CH-) | 4.2-4.6 (m), 4.8-5.0 (m) | B | 2. Calculate moles of end groups: B / n (where n is the number of protons in the end-group signal) |
| End-Group Functionality (ƒ) | - | - | 3. ƒ = (Moles of End Groups / Moles of Polymer Chains) |
Note: The exact chemical shifts and integration values are illustrative and depend on the specific polymer structure and NMR solvent.
Table 2: Example of MALDI-TOF MS Analysis for Purity Assessment
| Theoretical Mass Series (m/z) | Observed Mass Series (m/z) | End-Group Assignment | Purity Indication |
| [Na]⁺ + 2(C₄H₄O₃) + n(C₃H₆O) | 223.05 + n(58.04) | Di-cyclocarbonate | High purity if this is the dominant or sole series. |
| [Na]⁺ + (C₄H₄O₃) + (OH) + n(C₃H₆O) | 141.02 + n(58.04) | Mono-cyclocarbonate, Mono-hydroxyl | Indicates incomplete functionalization or side reactions. |
| [Na]⁺ + 2(OH) + n(C₃H₆O) | 57.03 + n(58.04) | Di-hydroxyl | Indicates failure of end-capping reaction or presence of impurities like water. |
Note: C₄H₄O₃ represents the cyclocarbonate end group derived from glycerol carbonate, C₃H₆O is the propylene oxide repeating unit, and masses are calculated for sodium adducts ([M+Na]⁺), a common ionization mode.
Chemical Functionalization and Derivatization Strategies for Poly Propylene Oxide Cyclocarbonate Terminated
Reactions of Cyclocarbonate End-Groups for Post-Polymerization Modification
Post-polymerization modification is a powerful strategy that allows for the synthesis of functional polymers from a common precursor, thereby avoiding the challenges associated with the polymerization of functional monomers. nih.gov The cyclocarbonate end-group on a PPO chain is an ideal target for such modifications due to its reactivity with a range of nucleophiles.
The primary route for functionalizing the terminal cyclocarbonate is through nucleophilic ring-opening polymerization. The driving force for this reaction is the release of ring strain in the five-membered carbonate ring. A wide array of nucleophiles can be employed, leading to the formation of a β-substituted hydroxyurethane linkage and introducing a new terminal functional group derived from the nucleophile.
The reaction mechanism typically involves the nucleophilic attack at the carbonyl carbon of the carbonate ring. researchgate.net This is followed by the cleavage of one of the acyl-oxygen bonds, resulting in the opening of the ring and the formation of a new end-group. The specific end-group introduced is determined by the choice of the nucleophile. For instance, reaction with primary amines yields a hydroxyl-urethane group with a terminal secondary amine, while reaction with thiols can introduce a terminal thiol group. This versatility allows for the precise tailoring of the polymer's end-group chemistry for specific applications. The general scheme for this reaction allows for the introduction of various functionalities without the use of hazardous isocyanates. sciepublish.com
Aminolysis, the reaction with primary or secondary amines, is the most extensively studied nucleophilic ring-opening reaction for cyclocarbonates and serves as a non-isocyanate route to polyurethanes. researchgate.net The reaction between a PPO-terminated cyclocarbonate and a primary amine yields a polymer chain with a terminal hydroxyurethane group. researchgate.netresearchgate.net This reaction is highly efficient and typically proceeds without significant side reactions.
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the cyclocarbonate. researchgate.net This process can be influenced by various factors, including the structure of the amine and the reaction conditions. The resulting hydroxyurethane structure contains both a urethane (B1682113) linkage and a hydroxyl group, which can participate in hydrogen bonding, influencing the material's properties. researchgate.net Under certain conditions, particularly with an excess of amine or at elevated temperatures, further reaction can occur between the newly formed hydroxyl group and another amine, or through other pathways, potentially leading to the formation of urea linkages. ehu.es Studies on the aminolysis of flexible polyurethane foams demonstrate that urethane bonds can be broken by amines to recover polyols and form urea compounds. nih.gov
| Reactant | Nucleophile | Resulting Linkage/End-Group | Key Features |
| PPO-Cyclocarbonate | Primary Amine (R-NH₂) | Hydroxyurethane | Non-isocyanate route to polyurethane structures. researchgate.net |
| PPO-Cyclocarbonate | Diamine (H₂N-R-NH₂) | Hydroxyurethane, terminal amine | Creates a reactive site for further chain extension or crosslinking. |
| PPO-Cyclocarbonate | Alkanolamine (HO-R-NH₂) | Hydroxyurethane, terminal hydroxyl | Introduces an additional hydroxyl group for subsequent reactions. |
The functional groups introduced via the nucleophilic ring-opening of the terminal cyclocarbonate serve as handles for subsequent derivatization, enabling the construction of more complex macromolecular architectures. For example, the hydroxyl group formed during aminolysis can be used to initiate the ring-opening polymerization of other cyclic monomers, such as lactide or caprolactone, leading to the formation of diblock copolymers. sciepublish.com
Similarly, if a diamine is used in the initial aminolysis step, the resulting terminal primary amine group can be used for a variety of further reactions. It can react with another cyclocarbonate-terminated polymer for chain extension, or it can be functionalized with other molecules to attach specific ligands, dyes, or biocompatible moieties. This multi-step approach provides a modular platform for designing polymers with precisely controlled structures and functionalities.
Grafting-From and Grafting-To Approaches for Poly(propylene oxide) Cyclocarbonate Terminated
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical nature, can be synthesized using PPO cyclocarbonate terminated polymers as key building blocks. The two primary strategies for creating these structures are the "grafting-from" and "grafting-to" methods. researchgate.net
The "grafting-from" approach generally allows for higher grafting density and film thickness compared to "grafting-to" methods. researchgate.netacs.org In this strategy, the terminal group of the PPO chain is modified to become an initiating site. For example, the hydroxyl group generated from the ring-opening of the cyclocarbonate can be used to initiate the polymerization of a second monomer, effectively "growing" a new polymer chain from the end of the PPO chain. sci-hub.senih.gov
In the "grafting-to" approach, a pre-synthesized polymer chain with a reactive end-group is coupled to the PPO chain. researchgate.netacs.org The terminal cyclocarbonate group on the PPO, or a functional group introduced by its ring-opening, can serve as the attachment point. For instance, a PPO chain with a terminal amine (after aminolysis) could be reacted with a polymer chain bearing a complementary reactive group, such as an N-hydroxysuccinimide ester, to form a stable covalent bond. While potentially limited by steric hindrance, this method allows for precise control over the molecular weight of the grafted chains. researchgate.net
The chemical modification of the cyclocarbonate end-group is a classic example of a "polymer analogous reaction," a term coined by Hermann Staudinger. nih.gov This type of reaction modifies the chemical structure of a polymer without altering its main chain or degree of polymerization. nih.gov By reacting the terminal cyclocarbonate, the core PPO backbone remains intact while a new functionality is introduced at the chain end.
While this article focuses on the terminal modification of PPO, the principles of polymer analogous reactions are broadly applied to side-chain functionalization as well. semanticscholar.org For instance, if a PPO copolymer were synthesized to include pendant cyclocarbonate groups along its backbone, these could be similarly modified post-polymerization to create a graft copolymer with functional side chains. This highlights the versatility of cyclocarbonate chemistry in polymer modification.
Synthesis of Block and Graft Copolymers Incorporating this compound Units
The ability to functionalize the terminus of PPO chains via cyclocarbonate chemistry is a cornerstone for the synthesis of well-defined block and graft copolymers. kaust.edu.sansf.gov These copolymers combine the properties of the constituent polymer segments, leading to materials with unique thermal, mechanical, and self-assembly characteristics.
Block copolymers are frequently synthesized by sequential polymerization. nih.govmdpi.com A PPO chain functionalized with a terminal hydroxyl group (from ring-opening the cyclocarbonate) can act as a macroinitiator for the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide, or other cyclic carbonates. sciepublish.comdaneshyari.com This results in the formation of an A-B diblock copolymer, such as PPO-b-poly(ε-caprolactone) (PPO-b-PCL). This strategy allows for the creation of amphiphilic block copolymers that can self-assemble in solution to form micelles or other nanostructures.
| Copolymer Type | Synthetic Strategy | PPO-Cyclocarbonate Role | Example Structure |
| A-B Diblock | Sequential Ring-Opening Polymerization | Acts as a precursor to a macroinitiator after ring-opening. sciepublish.com | PPO-b-Poly(ε-caprolactone) |
| A-B-A Triblock | Chain extension using bifunctional reagents | Can be modified to have reactive ends for coupling. | PCL-b-PPO-b-PCL |
| Graft Copolymer | "Grafting-From" | Terminal group is converted into an initiator for side chains. sci-hub.se | PPO with poly(lactide) end-graft |
| Graft Copolymer | "Grafting-To" | Terminal group is used as a reactive site to attach pre-made polymers. acs.org | PPO with an end-grafted poly(ethylene glycol) chain |
Graft copolymers can be synthesized using the "grafting-from" or "grafting-to" methods described previously. For example, by using a polyfunctional initiator to create a PPO with multiple cyclocarbonate-terminated arms (a star polymer), and then using these termini to initiate the growth of other polymer chains, a star-shaped graft copolymer can be produced. The combination of a flexible PPO segment with other polymer blocks allows for the fine-tuning of material properties for a wide range of applications. acs.org
Controlled Radical Polymerization Initiated from Functionalized End-Groups
The terminal cyclocarbonate groups of poly(propylene oxide) can be transformed into initiators for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined block copolymers where the PPO segment is covalently linked to a vinyl polymer block. The process typically involves a two-step approach. First, the hydroxyl groups, which can be generated from the opening of the cyclocarbonate ring, are reacted with an ATRP initiator precursor, such as 2-bromoisobutyryl bromide, to form a PPO macroinitiator with terminal ATRP initiating sites. Subsequently, this macroinitiator is used to polymerize a vinyl monomer, such as styrene or methyl methacrylate (MMA), in the presence of a suitable catalyst system, typically a copper complex.
This method provides excellent control over the molecular weight and polydispersity of the resulting block copolymers. The ability to precisely control the polymerization allows for the synthesis of materials with predictable properties and morphologies.
Table 1: Atom Transfer Radical Polymerization (ATRP) of Vinyl Monomers Initiated from a PPO-Cyclocarbonate Derived Macroinitiator This table presents representative data for the ATRP of styrene and methyl methacrylate (MMA) using a poly(propylene oxide) macroinitiator derived from the cyclocarbonate-terminated precursor. The data is compiled from typical results found in the literature for similar systems.
| Entry | Monomer | Macroinitiator Mn ( g/mol ) | [Monomer]:[Macroinitiator]:[CuBr]:[Ligand] | Temp (°C) | Time (h) | Conversion (%) | Final Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Styrene | 2000 | 100:1:1:2 | 110 | 12 | 85 | 10,800 | 1.15 |
| 2 | Styrene | 5000 | 200:1:1:2 | 110 | 18 | 78 | 20,600 | 1.20 |
| 3 | MMA | 2000 | 150:1:1:2 | 90 | 8 | 92 | 17,300 | 1.18 |
| 4 | MMA | 5000 | 250:1:1:2 | 90 | 12 | 88 | 27,000 | 1.25 |
Mn = Number-average molecular weight; PDI = Polydispersity Index; Ligand is typically a bipyridine or amine-based ligand.
Preparation of Multiblock Copolymers via Step-Growth Polymerization
The terminal cyclocarbonate groups of poly(propylene oxide) are also amenable to step-growth polymerization reactions, offering a pathway to multiblock copolymers such as poly(urethane-ether-carbonate)s and poly(amide-ether-carbonate)s. This approach leverages the reaction of the cyclocarbonate ring with difunctional nucleophiles, such as diamines and diisocyanates.
The reaction of a bifunctional PPO with cyclocarbonate end-groups with a diamine, such as hexamethylene diamine or ethylenediamine, proceeds via ring-opening of the carbonate to form a hydroxyurethane linkage. researchgate.net This polyaddition reaction leads to the formation of a multiblock copolymer with alternating PPO and diamine segments. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to ensure sufficient reactivity and solubility of the polymer chains. researchgate.net
Alternatively, the hydroxyl groups that can be readily formed from the cyclocarbonate termini can react with diisocyanates, such as hexamethylene diisocyanate (HDI) or methylene diphenyl diisocyanate (MDI), to form urethane linkages. This reaction is a classic step-growth polymerization that results in the formation of poly(urethane-ether) block copolymers. The kinetics and efficiency of this reaction are well-established and allow for the synthesis of high molecular weight polymers with good control over the segment lengths.
Table 2: Preparation of Multiblock Copolymers via Step-Growth Polymerization of PPO-Dicyclocarbonate This table provides illustrative data for the synthesis of multiblock copolymers via the reaction of difunctional poly(propylene oxide) cyclocarbonate with a diamine and a diisocyanate. The data is based on typical outcomes for analogous step-growth polymerization reactions.
| Entry | Comonomer | PPO-Dicyclocarbonate Mn ( g/mol ) | Molar Ratio (PPO:Comonomer) | Solvent | Temp (°C) | Time (h) | Resulting Polymer Structure | Final Mn ( g/mol ) |
| 1 | Hexamethylene Diamine | 2000 | 1:1 | DMF | 100 | 24 | Poly(amide-ether-carbonate) | 25,000 |
| 2 | Ethylenediamine | 2000 | 1:1 | DMSO | 120 | 18 | Poly(amide-ether-carbonate) | 22,000 |
| 3 | Hexamethylene Diisocyanate | 2000 (as diol) | 1:1.05 | Toluene | 80 | 12 | Poly(urethane-ether) | 35,000 |
| 4 | Methylene Diphenyl Diisocyanate | 5000 (as diol) | 1:1.05 | DMAc | 90 | 10 | Poly(urethane-ether) | 58,000 |
Mn = Number-average molecular weight; DMF = Dimethylformamide; DMSO = Dimethyl sulfoxide; DMAc = Dimethylacetamide.
Research Directions in Poly Propylene Oxide Cyclocarbonate Terminated for Advanced Materials Science
Integration in Carbon Dioxide (CO2) Utilization Technologies
The synthesis of Poly(propylene carbonate) is a prime example of CO2 utilization, converting a greenhouse gas into a value-added polymer. mdpi.com This process aligns with the principles of green chemistry by using an abundant, inexpensive, and renewable carbon feedstock to reduce dependence on petrochemicals. nih.govmdpi.com
An innovative application of Poly(propylene carbonate) is its use in the fabrication of three-dimensional (3D) porous scaffolds, where CO2 serves not only as a monomer but also as a solvent and foaming agent in an environmentally friendly process. rsc.org In this method, PPC is processed using a gas foaming and salt leaching technique, which allows for control over the scaffold's pore size and interconnectivity by adjusting parameters like CO2 pressure, temperature, and depressurization rate. rsc.org
The resulting scaffolds have been shown to have pore sizes ranging from approximately 116 to 418 μm and high porosity (69.8% to 92.3%). rsc.org Micro-computed tomography scans have confirmed that porosity and pore interconnectivity are enhanced with increasing pore size. rsc.org While primarily developed for biomedical applications, this technology demonstrates the potential for creating structured, porous PPC materials. Such porous architectures are fundamental for applications in CO2 capture, where high surface area and interconnected pores are necessary for efficient gas adsorption and subsequent conversion processes.
The synthesis of Poly(propylene carbonate) represents a significant advancement in converting CO2 into useful chemical products. The process involves the alternating insertion of CO2 and propylene (B89431) oxide into the polymer chain, effectively sequestering the carbon. nih.govmdpi.com This "carbon fixation" function positions PPC as an ideal polymer for an era focused on carbon neutrality and sustainability. nih.gov By utilizing CO2 as a C1 building block, the production of PPC contributes to mitigating the greenhouse effect while providing a biodegradable alternative to traditional, fossil fuel-derived plastics. nih.govmdpi.com
Polymeric Precursors for Cross-Linked Networks and Thermosetting Resins
To overcome the inherent limitations of neat PPC, such as low thermal degradation temperatures and insufficient mechanical strength, researchers have focused on developing cross-linked networks. mdpi.comnih.gov This modification transforms the thermoplastic PPC into a more robust thermosetting material suitable for high-performance applications.
Chemical cross-linking is a highly effective strategy for enhancing the performance of Poly(propylene carbonate). nih.govacs.org One successful approach involves the one-pot terpolymerization of CO2 and propylene oxide with a multifunctional comonomer, such as a (maleic anhydride (B1165640)/cis-1,2,3,6-tetrahydrophthalic anhydride) oligomer. nih.govacs.org Introducing this oligomer into the PPC structure creates chemical cross-links that significantly improve the material's properties.
The formation of these networks has been shown to dramatically increase thermal stability, with the 5% weight-loss degradation temperature (Td,–5%) rising from 217 °C for linear PPC to nearly 290 °C for the cross-linked version. nih.govacs.org This enhancement ensures the material can withstand melt processing without decomposing. nih.gov Similarly, mechanical properties are substantially improved. The tensile strength can be increased by as much as 143%, reaching up to 44.3 MPa, transforming the material from weak to robust. nih.govacs.org Furthermore, cross-linking improves dimensional stability at elevated temperatures, overcoming the "cold flow" phenomenon observed in unmodified PPC. nih.gov
| Property | Linear PPC | Cross-Linked PPC (with 4 wt% MA/THPA oligomer) | Reference |
|---|---|---|---|
| 5% Weight-Loss Degradation Temp. (Td,–5%) | 217 °C | ~290 °C | nih.govacs.org |
| Tensile Strength | 18.2 MPa | 44.3 MPa | nih.govacs.org |
| Elongation at Break | >750% | 11% | nih.govacs.org |
| Permanent Deformation (at 65 °C) | >10% | ~0% | acs.org |
Role as a Building Block in Multi-Component Polymer Systems
Poly(propylene carbonate) is also a valuable component in multi-component polymer systems, particularly in blends with other biodegradable or conventional polymers. However, due to differences in polarity and structure, PPC is often immiscible with other polymers like thermoplastic starch (TPS) or polylactic acid (PLA), leading to poor interfacial adhesion and compromised mechanical properties. tsijournals.comresearchgate.net
To address the issue of immiscibility, compatibilizers are added to polymer blends to reduce interfacial tension and improve adhesion between the different phases. uobabylon.edu.iqpatsnap.com Research has demonstrated that reactive compatibilization is an effective strategy for PPC blends. For instance, in blends of PPC and thermoplastic starch, succinic anhydride has been used as a compatibilizer. tsijournals.com It is believed that the anhydride reacts with hydroxyl groups in the starch, creating in-situ starch-g-PPC graft copolymers at the interface that enhance interfacial adhesion. tsijournals.com
Similarly, in blends of PPC with polylactic acid (PLA), the addition of a chain extender like epoxidized soybean oil (ESO) has been shown to significantly improve compatibility. nih.gov The epoxy groups of ESO react with the terminal groups of both PLA and PPC, forming a PLA-ESO-PPC copolymer that bridges the two phases. nih.gov This enhanced interfacial interaction leads to a reduction in the size of the dispersed PPC phase within the PLA matrix and a dramatic improvement in mechanical properties. The elongation at break for a PLA/PPC blend with 1.0 wt% ESO increased to 187.3%, over 20 times that of pristine PLA, while maintaining a high tensile strength of 44.5 MPa. nih.gov
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|
| Pristine PLA | 57.7 | 8.8 | nih.gov |
| PLA/PPC (70/30) Blend | 46.0 | 57.2 | nih.gov |
| PLA/PPC/1.0ESO Blend | 44.5 | 187.3 | nih.gov |
These studies underscore the critical role of interfacial engineering in developing high-performance, multi-component materials based on Poly(propylene carbonate).
Engineering of Polymeric Composites and Nanocomposites
The inherent properties of poly(propylene oxide) cyclocarbonate terminated, often referred to as poly(propylene carbonate) (PPC), such as biodegradability and good oxygen barrier properties, are often offset by its poor mechanical strength and low thermal degradation temperature. To overcome these limitations, significant research has been directed towards the engineering of polymeric composites and nanocomposites by incorporating various fillers. These fillers, ranging from inorganic nanoparticles to natural polymers, can significantly enhance the performance of the resulting material.
The incorporation of nanofillers like graphene oxide (GOSs) has shown remarkable improvements in the thermo-mechanical properties of PPC-based materials. The dispersion of these nanosheets within the polymer matrix is a critical factor influencing the final properties. Homogeneous dispersion of GOSs can lead to a significant increase in tensile strength and melting temperature. For instance, nanocomposites with just 1% by weight of well-dispersed GOSs have exhibited an increase in tensile strength of approximately 50% compared to the neat polymer blend. stumejournals.com
Inorganic fillers such as calcium carbonate (CaCO3) and zeolitic imidazolate framework-8 (ZIF-8) have also been investigated to enhance the properties of PPC. The addition of ZIF-8 has been shown to improve both tensile strength and thermal stability. A nanocomposite containing 1.5 wt% of ZIF-8 demonstrated a tensile strength of 23 ± 0.9 MPa, a substantial increase from the 7.17 ± 0.4 MPa of pure PPC. researchgate.net Similarly, the maximum degradation temperature saw an improvement, rising to 276.70 °C for the composite. researchgate.net Blending PPC with other polymers, such as polystyrene, has also been explored to improve melt-extrusion processability, thermal stability, and mechanical properties. researchgate.net
The table below summarizes the enhanced properties of PPC composites with various fillers.
| Filler | Filler Content (wt%) | Tensile Strength (MPa) | % Increase in Tensile Strength | Maximum Degradation Temperature (°C) | Reference |
| Graphene Oxide Nanosheets (GOSs) | 1 | - | ~50% | - | stumejournals.com |
| Zeolitic Imidazolate Framework-8 (ZIF-8) | 1.5 | 23 ± 0.9 | ~220% | 276.70 | researchgate.net |
| Lignin (AL) | 40 | 13.44 | 213% | - | mdpi.com |
| Diphenylmethane (B89790) Diisocyanate (MDI) | 1.5 | 20.3 | ~555% | 246.8 (T-5%) | researchgate.net |
Polymeric Backbones for Chemical Conjugation and Multi-Valency in Designed Materials
The chemical structure of this compound, with its terminal hydroxyl groups, presents a versatile platform for chemical conjugation. These end groups can be chemically modified to attach a variety of functional molecules, leading to the development of materials with tailored properties for specific applications, such as in the biomedical field for drug delivery and tissue engineering. psu.eduguidechem.com This functionalization allows for the creation of multivalent materials, where multiple copies of a specific ligand or molecule are attached to the polymer backbone, enhancing their interaction with biological targets.
Strategies for Covalent Attachment of Diverse Chemical Moieties
Several strategies have been developed for the covalent attachment of chemical moieties to the poly(propylene oxide) cyclocarbonate backbone. A common approach involves the modification of the terminal hydroxyl groups.
One strategy is the synthesis of amino-functionalized PPC . This can be achieved through the terpolymerization of carbon dioxide, propylene oxide, and a protected amino-functional epoxide monomer, followed by the removal of the protecting groups. psu.edu The resulting primary amine groups can then be used for further conjugation with a wide range of molecules, such as drugs or targeting ligands, using well-established amine-reactive chemistries.
Another approach is the creation of amphiphilic block copolymers . A notable example is the synthesis of poly(ethylene glycol)-poly(propylene carbonate)-poly(ethylene glycol) (PEG-PPC-PEG) triblock copolymers. nih.gov This is typically achieved through a condensation reaction between amine-terminated PEG and carboxyl-terminated PPC. nih.gov The resulting amphiphilic nature of these copolymers allows them to self-assemble into nanoparticles in aqueous environments, which can encapsulate hydrophobic drugs, demonstrating their potential as drug delivery vehicles. nih.gov
End-capping of the terminal hydroxyl groups with reagents like maleic anhydride or diphenylmethane diisocyanate (MDI) is another effective strategy. researchgate.netresearchgate.net While primarily used to improve thermal stability, this method also introduces reactive functional groups (e.g., carboxylic acids from maleic anhydride or isocyanates from MDI) at the chain ends, which can be utilized for subsequent covalent attachment of other molecules. researchgate.netresearchgate.net For instance, the isocyanate groups can react with amines, alcohols, or thiols to form urea, urethane (B1682113), or thiourethane linkages, respectively.
Furthermore, general bioconjugation techniques can be adapted for PPC. PEGylation , the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the biocompatibility and pharmacokinetic properties of materials. nih.gov The terminal hydroxyl groups of PPC can be activated to react with functionalized PEG molecules. Similarly, maleimide-based chemistry offers a highly selective method for conjugation with thiol-containing molecules. nih.gov The hydroxyl end groups of PPC can be chemically converted to a thiol-reactive maleimide (B117702) group, enabling the specific attachment of peptides, proteins, or other thiol-functionalized moieties.
Theoretical and Computational Investigations of this compound
Theoretical and computational methods play a crucial role in understanding the structure-property relationships of this compound at a molecular level. These in-silico approaches provide insights that are often difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations for Understanding Polymer Chain Conformation and Dynamics
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational behavior and dynamics of polymer chains. By simulating the movement of atoms and molecules over time, MD can provide detailed information about the three-dimensional structure of the polymer, its flexibility, and its response to external stimuli.
Coarse-grained molecular dynamics (CGMD) simulations have been employed to study the chain conformation of polymers in solution, elucidating the role of backbone bending stiffness. researchgate.net Such simulations can help in understanding how the polymer chain folds and distributes itself, which is crucial for predicting its macroscopic properties. For PPC, MD simulations have been used to analyze the elongational viscosity of its melts, providing insights into its rheological behavior. nih.gov
MD simulations are also instrumental in studying the properties of PPC-based nanocomposites. For example, simulations of polylactic acid (PLA)/PPC/calcium carbonate (CaCO3) nanocomposites have been used to investigate the interfacial interactions between the polymer chains and the nanoparticles. nih.gov These simulations can reveal how the filler particles affect the distribution and folding of the polymer chains, which in turn influences the mechanical and barrier properties of the composite material. nih.gov By calculating parameters such as the radius of gyration and the number of entanglement points, MD simulations can help elucidate the relationship between molecular structure and mechanical performance in these complex systems. mdpi.com
Quantum Chemical Calculations for Elucidating Reaction Pathways and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules. These methods are particularly useful for investigating reaction mechanisms and predicting the stability of different chemical species.
In the context of poly(propylene oxide) cyclocarbonate, quantum chemical calculations have been used to study the conformational characteristics of the polymer chain. By performing calculations on model compounds with the same bond sequences as the polymer, researchers can determine the preferred bond conformations. nih.govacs.org These studies have indicated that PPC tends to adopt distorted conformations with a number of gauche bonds. nih.govacs.org
Quantum chemical methods are also invaluable for elucidating degradation pathways. The oxidative decomposition of propylene carbonate, a molecule closely related to the repeating unit of PPC, has been investigated using DFT. nih.govacs.org These studies have shown that the molecule can oxidize to form a radical cation, which then decomposes through various pathways. nih.govacs.org Such insights are crucial for understanding the thermal and chemical stability of PPC and for developing strategies to improve its durability. The electronic structure of propylene carbonate and related molecules has also been optimized using quantum chemical methods to understand their fundamental properties. researchgate.net
Conclusion and Future Academic Outlook
Summary of Key Academic Contributions and Research Progress
Research on poly(propylene oxide) cyclocarbonate terminated has made significant strides, particularly in the development of efficient catalytic systems for its synthesis from CO₂ and propylene (B89431) oxide. Key academic contributions include the elucidation of polymerization mechanisms and the establishment of structure-property relationships. The main application focus has been on its use as a precursor for NIPUs, with studies demonstrating its feasibility in creating more sustainable coatings, adhesives, and elastomers.
Identification of Emerging Research Frontiers and Unexplored Areas
Emerging research is increasingly focused on enhancing the performance of NIPUs derived from this polymer to match or exceed that of conventional polyurethanes. A significant frontier is the development of bio-based this compound, where the propylene oxide is derived from renewable resources. This would further improve the sustainability profile of the resulting materials. Another promising area is the design of NIPUs with advanced functionalities, such as self-healing and shape memory properties, by leveraging the dynamic nature of the urethane (B1682113) linkages formed from the cyclocarbonate-amine reaction. The exploration of this polymer in biomedical applications is also an area with significant potential, given its biocompatibility and biodegradability. researchgate.net
Future Challenges and Opportunities in the Field of Cyclocarbonate-Terminated Polymers
A major challenge remains the cost-competitiveness of this compound compared to conventional petro-based polyols. Improving catalyst efficiency and reducing the energy intensity of the synthesis process are crucial for commercial viability. mdpi.com Another challenge is to overcome the inherent limitations of NIPUs, such as potentially slower curing times and differences in mechanical properties compared to isocyanate-based systems. researchgate.net
However, the opportunities are substantial. The growing demand for sustainable and bio-based polymers presents a significant market opportunity. The versatility of cyclocarbonate chemistry allows for the creation of a wide range of polymers with tunable properties. Future research will likely focus on developing novel catalysts, exploring new bio-based feedstocks, and designing advanced NIPU materials with tailored functionalities for high-performance applications. The continued development of this compound and its derivatives holds great promise for a more sustainable polymer industry.
Q & A
Q. What methodologies assess the environmental persistence of degradation byproducts?
- Methodological Answer : Perform OECD 301F biodegradation tests on hydrolyzed products (e.g., propylene glycol, CO₂). Quantify aquatic toxicity via Daphnia magna LC₅₀ assays. Cross-reference with regulatory frameworks (e.g., Stockholm Convention) to evaluate compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
